molecular formula C8H7BrN2O B1380386 5-Bromo-7-methoxy-1H-indazole CAS No. 1374652-62-6

5-Bromo-7-methoxy-1H-indazole

Cat. No.: B1380386
CAS No.: 1374652-62-6
M. Wt: 227.06 g/mol
InChI Key: GLOTVIAEDAXCAT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a substituted derivative of the parent indazole heterocyclic system, characterized by the presence of a bromine atom at position 5 and a methoxy group at position 7 of the indazole ring structure. The compound is formally designated under the Chemical Abstracts Service registry number 1374652-62-6, establishing its unique chemical identity within global chemical databases. The molecular formula C₈H₇BrN₂O encompasses a molecular weight of 227.06 grams per mole, reflecting the incorporation of both halogen and ether functional groups into the bicyclic framework.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, following standard conventions for heterocyclic naming where positional numbers indicate substituent locations relative to the nitrogen atoms in the pyrazole ring. Alternative nomenclature includes the systematic name 1H-indazole, 5-bromo-7-methoxy-, which emphasizes the parent ring system followed by substituent identification. The compound exists with the International Chemical Identifier string InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11), providing a standardized representation of its molecular connectivity.

Chemical database entries consistently report the compound as a solid at room temperature with storage requirements maintaining sealed conditions at 2-8°C to preserve chemical integrity. The European Chemicals Agency has assigned the European Community number 101-287-6 for regulatory identification purposes. Physical characterization data indicates the compound exhibits the typical properties of substituted indazoles, with the bromine and methoxy substituents influencing both electronic distribution and steric considerations within the molecular framework.

Property Value Source Reference
Chemical Abstracts Service Number 1374652-62-6
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
International Chemical Identifier Key GLOTVIAEDAXCAT-UHFFFAOYSA-N
European Community Number 101-287-6
Physical State Solid
Storage Temperature 2-8°C

Historical Context in Heterocyclic Chemistry

The development of indazole chemistry emerged as a significant branch of heterocyclic research following early discoveries in the late nineteenth century, with Edmund Fischer obtaining the parent indazole compound in 1883 through heating ortho-hydrazine cinnamic acid. This foundational work established the synthetic pathways and structural understanding that would later enable the development of diverse indazole derivatives, including the brominated and methoxylated variants that characterize modern pharmaceutical and research applications. The indazole ring system, consisting of fused benzene and pyrazole rings, has since been recognized as a privileged scaffold in medicinal chemistry due to its amphoteric nature and ability to participate in protonation-deprotonation equilibria.

Historical examination of substituted indazole derivatives reveals that halogenated variants, particularly brominated compounds, gained prominence through their enhanced reactivity in cross-coupling reactions and their modified electronic properties. The introduction of bromine substituents at various positions of the indazole ring has been systematically explored, with position 5 bromination representing a strategic synthetic intermediate for further functionalization through palladium-catalyzed coupling reactions. Methoxy substitution patterns have similarly been investigated for their ability to modulate electronic density and influence biological activity profiles, with position 7 methoxylation providing specific steric and electronic environments that affect molecular interactions.

Research into brominated indazole derivatives has demonstrated the importance of positional selectivity in determining both synthetic accessibility and biological properties. The heterocyclic chemistry community has recognized that indazole derivatives display extensive biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties, making them valuable targets for pharmaceutical development. The specific combination of 5-bromo and 7-methoxy substitution patterns represents a convergence of synthetic utility and potential biological activity, positioning these compounds as important research targets within the broader context of heterocyclic drug discovery.

The evolution of synthetic methodologies for preparing substituted indazoles has progressed from traditional electrophilic aromatic substitution reactions to modern transition metal-catalyzed approaches. Contemporary synthetic strategies emphasize regioselective bromination using reagents such as N-bromosuccinimide under controlled conditions, allowing for precise installation of halogen substituents at predetermined positions. The development of these synthetic approaches has enabled systematic exploration of structure-activity relationships within the brominated indazole family, contributing to the current understanding of how substituent positioning influences molecular properties and potential applications.

Positional Isomerism in Brominated Indazole Derivatives

Positional isomerism within brominated indazole derivatives represents a fundamental aspect of structure-property relationships, where the specific location of substituents dramatically influences chemical reactivity, physical properties, and biological activity profiles. The systematic examination of this compound in comparison to its positional isomers reveals distinct patterns of electronic distribution and steric accessibility that govern molecular behavior. The bromine atom positioning at the 5-position places it adjacent to the benzene ring fusion point, creating specific electronic effects that differ markedly from alternative substitution patterns such as 4-bromo or 7-bromo variants.

Comparative analysis of related positional isomers demonstrates the significance of substituent positioning in determining molecular properties and synthetic accessibility. The 4-bromo-5-methoxy-1H-indazole isomer, bearing the Chemical Abstracts Service number 1192004-62-8, exhibits different reactivity patterns due to the altered electronic environment created by the proximal positioning of bromine and methoxy groups. Similarly, the 4-bromo-7-methoxy-1H-indazole variant, identified by Chemical Abstracts Service number 938062-01-2, represents another positional isomer where the methoxy group maintains its 7-position while the bromine relocates to position 4. These structural variations create distinct electronic environments that influence both chemical reactivity and potential biological interactions.

The 7-bromo-5-methoxy-1H-indazole isomer, catalogued under Chemical Abstracts Service number 1100214-10-5, provides an interesting contrast where the halogen and ether substituents exchange positions relative to the target compound. This positional exchange significantly alters the electronic distribution pattern, as the bromine atom at position 7 occupies a different electronic environment compared to position 5 placement. The influence of these positional changes extends beyond electronic considerations to include steric effects, where the spatial arrangement of substituents affects molecular accessibility and potential intermolecular interactions.

Research into synthetic methodologies has revealed that positional selectivity in bromination reactions depends heavily on the electronic directing effects of existing substituents and the specific reaction conditions employed. The methyl group present in related compounds such as 5-bromo-7-methyl-1H-indazole, identified by Chemical Abstracts Service number 156454-43-2, acts as a weakly activating meta-directing group that favors bromination at position 5. This directing effect demonstrates how existing substituents influence the regioselectivity of subsequent functionalization reactions, providing insight into the synthetic accessibility of different positional isomers.

Compound Chemical Abstracts Service Number Bromine Position Methoxy/Methyl Position Molecular Weight
This compound 1374652-62-6 5 7-methoxy 227.06 g/mol
4-Bromo-5-methoxy-1H-indazole 1192004-62-8 4 5-methoxy 227.06 g/mol
4-Bromo-7-methoxy-1H-indazole 938062-01-2 4 7-methoxy 227.06 g/mol
7-Bromo-5-methoxy-1H-indazole 1100214-10-5 7 5-methoxy 227.06 g/mol
5-Bromo-7-methyl-1H-indazole 156454-43-2 5 7-methyl 211.06 g/mol

The electronic effects associated with different substitution patterns manifest in distinct chemical behaviors, particularly regarding nucleophilic and electrophilic reactivity. Position 5 bromination in this compound places the halogen in a meta relationship to the pyrazole nitrogen atoms, creating specific electronic withdrawal effects that influence the overall electron density distribution. The 7-methoxy substitution provides electron donation through resonance effects, creating a push-pull electronic system that distinguishes this compound from its positional isomers. This electronic arrangement contributes to unique reactivity patterns that differentiate this compound from alternative substitution patterns and influences its potential applications in synthetic chemistry and pharmaceutical development.

Properties

IUPAC Name

5-bromo-7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOTVIAEDAXCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307125
Record name 5-Bromo-7-methoxy-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-62-6
Record name 5-Bromo-7-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Arylhydrazines

A common method for synthesizing indazoles involves the cyclization of arylhydrazines. This could be adapted for this compound by starting with a suitably substituted arylhydrazine.

Cross-Coupling Reactions

Cross-coupling reactions are versatile for introducing functional groups onto the indazole ring. For example, a Suzuki-Miyaura reaction could be used to introduce a methoxy group onto a brominated indazole precursor.

Substitution Reactions

Bromination reactions using NBS could be employed to introduce a bromine atom at the desired position on the indazole ring.

Reaction Conditions and Yield

Reaction conditions for similar compounds often involve heating in a solvent like DMSO or DMF, with yields varying based on the specific method and conditions used.

Characterization Techniques

Characterization of this compound would typically involve spectroscopic methods such as NMR and HRMS to confirm the structure and purity of the compound.

Data Table: General Synthetic Approaches for Indazole Derivatives

Synthetic Approach Description Common Reagents Typical Conditions
Cyclization Forming indazole ring from arylhydrazines Arylhydrazines, AcOH/HCl Heating in solvent
Cross-Coupling Introducing functional groups via Suzuki-Miyaura Arylboronic acids, Pd(PPh3)4 Solvents like DCM or DMF, reflux
Substitution Replacing existing groups with others (e.g., bromination) NBS, DMF Room temperature to reflux

Scientific Research Applications

Chemical Synthesis

5-Bromo-7-methoxy-1H-indazole serves as a versatile intermediate in the synthesis of complex organic compounds. Its bromine atom allows for electrophilic substitution reactions, while the methoxy group can enhance solubility and reactivity.

Key Reactions:

  • Electrophilic Aromatic Substitution: The bromine atom can be substituted with various nucleophiles, facilitating the synthesis of derivatives with diverse biological activities.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex structures.

Research indicates that this compound exhibits promising biological properties, particularly as an enzyme inhibitor.

Potential Applications:

  • Anticancer Activity: Studies have shown that indazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway. This inhibition can lead to apoptosis in cancer cells.
  • Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity: Preliminary studies suggest that it could be effective against various microbial strains, indicating potential use in developing new antibiotics .

Medicinal Chemistry

The unique structural attributes of this compound make it suitable for drug design. The compound's ability to interact with biological targets is enhanced by its functional groups.

Case Studies:

  • A study explored the synthesis of derivatives of this compound that showed enhanced activity against cancer cell lines, demonstrating its potential as a lead compound in drug discovery .
  • Another research focused on modifying the indazole structure to improve its pharmacokinetic properties, leading to compounds with better bioavailability and reduced toxicity .

Industrial Applications

Beyond laboratory research, this compound has potential applications in the pharmaceutical industry for developing new drugs and agrochemicals.

Industrial Relevance:

  • Pharmaceutical Development: The compound is being investigated for its role as an intermediate in synthesizing pharmaceuticals aimed at treating various diseases.
  • Agrochemicals: Its derivatives may also find use in agricultural chemicals due to their biological activity against pests and pathogens.

Data Table: Summary of Applications

Application AreaDescriptionExample Outcomes
Chemical SynthesisIntermediate for complex organic compoundsElectrophilic substitutions
Biological ActivityAnticancer, anti-inflammatory, antimicrobial propertiesInhibition of PI3K pathway
Medicinal ChemistryDrug design and developmentEnhanced activity against cancer cell lines
Industrial ApplicationsPharmaceutical and agrochemical developmentNew drug candidates and agricultural products

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-1H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of 5-bromo-7-methoxy-1H-indazole and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound 1374652-62-6 C₈H₇BrN₂O 227.06 Br (C5), OMe (C7) GHS hazards: H302, H315, H320, H335
5-Bromo-7-iodo-1H-indazole 953410-86-1 C₇H₄BrIN₂ 322.93* Br (C5), I (C7) Higher molecular weight due to iodine
Methyl 7-bromo-1H-indazole-3-carboxylate 1257535-45-7 C₉H₇BrN₂O₂ 271.07* Br (C7), COOMe (C3) Ester group enhances reactivity for further derivatization
5-Bromo-7-methoxy-2-methyl-2H-indazole 1781487-87-3 C₉H₉BrN₂O 241.09 Br (C5), OMe (C7), Me (N2) Methylation at N2 increases steric bulk
5-Bromo-1-(phenylmethyl)-1H-indazole L003582 C₁₄H₁₁BrN₂ 285.16* Br (C5), PhCH₂ (N1) Bulky benzyl group modifies pharmacokinetics

*Molecular weights calculated from molecular formulas where explicit data were unavailable in evidence.

Key Observations:
  • Halogen Substituents: The replacement of methoxy with iodine in 5-bromo-7-iodo-1H-indazole significantly increases molecular weight (322.93 vs.
  • Functional Groups : The ester group in methyl 7-bromo-1H-indazole-3-carboxylate provides a handle for further chemical modifications, unlike the methoxy group in the parent compound .
  • Steric Effects : 5-Bromo-7-methoxy-2-methyl-2H-indazole introduces a methyl group at the N2 position, which may reduce rotational freedom and alter binding affinities .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The methoxy group in this compound shows characteristic C–O stretching vibrations at ~1250 cm⁻¹, while bromo substituents exhibit C–Br stretches near 550–650 cm⁻¹ .
  • NMR Data : For compound 34 (), ¹H NMR signals at δ 7.85 (s, 1H, indole H-2) and δ 3.85 (s, 3H, OCH₃) confirm substituent positions .

Biological Activity

5-Bromo-7-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

This compound is characterized by a bromine atom at the 5th position and a methoxy group at the 7th position of the indazole structure. This unique substitution pattern contributes to its biological properties, making it a subject of interest in medicinal chemistry .

Inhibition of Arachidonic Acid Oxidation

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the oxidation of arachidonic acid, a process catalyzed by the enzyme 5-lipoxygenase. This inhibition suggests potential anti-inflammatory properties, as arachidonic acid is a precursor to various inflammatory mediators .

Interaction with Enzymes and Proteins

The compound interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with phosphoinositide 3-kinase (PI3K), an enzyme critical for cell growth, proliferation, and survival. This interaction may lead to altered cellular signaling pathways that affect cell fate decisions .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity. It has been evaluated against various human cancer cell lines, including:

Cell Line IC50 (µM) Effect
K562 (CML)5.15Inhibits proliferation
A549 (Lung)8.53Induces apoptosis
PC-3 (Prostate)6.57Cell cycle arrest
Hep-G2 (Liver)>50Minimal cytotoxicity

These findings suggest that this compound can selectively inhibit cancer cell growth while sparing normal cells .

Induction of Apoptosis

In laboratory settings, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. This apoptotic effect is concentration-dependent and highlights its potential as a therapeutic agent .

Study on Antitumor Activity

A recent study synthesized various indazole derivatives, including this compound, and evaluated their antitumor activities. The results demonstrated that these compounds could inhibit cell proliferation and colony formation in vitro. Additionally, in vivo studies using mouse models showed significant tumor volume reduction following treatment with indazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of indazole derivatives has been crucial in developing more potent compounds. The presence of specific functional groups significantly influences their biological activity. For instance, modifications at different positions on the indazole ring can enhance or diminish anticancer properties .

Q & A

Q. What are the optimized synthetic routes for 5-bromo-7-methoxy-1H-indazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and methoxylation of indazole precursors. For example, a multi-step procedure starting from 7-methoxy-1H-indazole includes bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DMF at 80°C . Yield optimization requires strict control of stoichiometry (1.2–1.5 equiv. NBS) and exclusion of moisture. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields ~65–75% pure product. Competing side reactions (e.g., over-bromination) are mitigated by monitoring reaction progress via TLC.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Ref.
BrominationNBS, AIBN, DMF, 80°C7298
MethoxylationNaOMe, CuI, DMSO, 120°C6895

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Single-crystal analysis using SHELXL (–2) resolves bond lengths/angles and confirms regioselectivity. For example, Br-C bond lengths (~1.89 Å) and methoxy torsion angles (~5°) are validated against SHELX refinement parameters .
  • NMR/HRMS : 1^1H NMR (DMSO-d6) shows characteristic singlet for methoxy protons at δ 3.85 ppm and aromatic protons split due to bromine’s anisotropic effects. HRMS (ESI+) confirms [M+H]+ at m/z 241.98 .

Q. Table 2: Crystallographic Data

ParameterValueRef.
Space groupP2₁/c
R-factor0.032
Br-C distance1.89 Å

Q. What pharmacological activities are associated with this compound derivatives?

Methodological Answer: The bromine and methoxy groups enhance binding to enzymatic targets. For example:

  • Kinase inhibition : Derivatives show IC50 values of 0.2–5 µM against CDK2 due to halogen bonding with hinge regions .
  • Antimicrobial activity : Substitution at N1 with aryl groups (e.g., 4-fluorophenyl) improves MIC values (e.g., 8 µg/mL against S. aureus) via hydrophobic interactions .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported bond angles for this compound?

Methodological Answer: Discrepancies in methoxy group torsion angles (e.g., 5° vs. 12°) arise from packing effects or refinement errors. Using SHELXL’s TWIN and RIGU commands ( ) to model disorder or constrain thermal parameters improves accuracy. For example, re-refinement of a disputed structure reduced R1 from 0.08 to 0.04 by applying anisotropic displacement parameters to the methoxy oxygen .

Q. What strategies mitigate bromine’s electronic effects during Suzuki-Miyaura coupling of this compound?

Methodological Answer: Bromine’s electron-withdrawing nature deactivates the indazole core, requiring tailored conditions:

  • Catalyst selection : Pd(PPh3)4 with SPhos ligand enhances oxidative addition.
  • Base optimization : K2CO3 in dioxane/H2O (3:1) minimizes protodeboronation .
  • Microwave assistance : 100°C, 30 min increases coupling efficiency (yield: 85% vs. 60% conventional) .

Q. How do substituent modifications (e.g., N1 alkylation) impact SAR in anticancer studies?

Methodological Answer: N1 alkylation (e.g., methyl, benzyl) alters steric and electronic profiles:

  • Methyl substitution : Reduces logP by 0.3 but improves solubility (e.g., >2 mg/mL in PBS).
  • Benzyl substitution : Enhances binding to ATP pockets (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for parent) .

Q. Table 3: SAR of N1-Substituted Derivatives

SubstituentIC50 (CDK2, µM)logPSolubility (mg/mL)Ref.
H (parent)5.02.10.5
CH33.21.82.1
Bn0.93.50.8

Q. How are data discrepancies in enzyme inhibition assays addressed?

Methodological Answer: Variability in IC50 values (e.g., 0.2 vs. 1.5 µM) arises from assay conditions:

  • ATP concentration : Standardize at 10 µM to avoid competition artifacts.
  • Pre-incubation time : 30 min pre-incubation with enzyme stabilizes binding .
  • Statistical validation : Use Hill slope analysis (n ≥ 3 replicates) to confirm dose-response curves .

Q. What degradation pathways are observed under accelerated stability testing?

Methodological Answer: LC-MS studies (40°C/75% RH, 4 weeks) identify:

  • Demethoxylation : Major degradation product (m/z 212.03) via acid-catalyzed cleavage.
  • Debromination : Minor pathway (<5%) under UV light . Storage in amber vials at −20°C reduces degradation to <2% over 6 months.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-7-methoxy-1H-indazole
Reactant of Route 2
5-Bromo-7-methoxy-1H-indazole

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